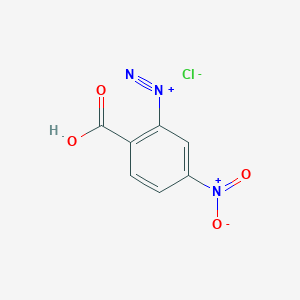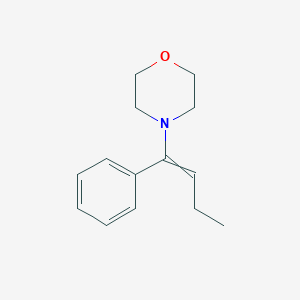
4-(1-Phenylbut-1-en-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Phenylbut-1-en-1-yl)morpholine is an organic compound that features a morpholine ring substituted with a phenylbutenyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and phenylbutene, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-(1-Phenylbut-1-en-1-yl)morpholine typically involves the reaction of morpholine with 4-phenyl-1-butene under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of 4-phenyl-1-butene to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to improve yield and efficiency.
Analyse Chemischer Reaktionen
4-(1-Phenylbut-1-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen, where reagents like alkyl halides can introduce new substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Pd can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-(1-Phenylbut-1-en-1-yl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-Phenylbut-1-en-1-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylbutenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(1-Phenylbut-1-en-1-yl)morpholine can be compared with other morpholine derivatives, such as:
Morpholine: The parent compound, which lacks the phenylbutenyl group and has different chemical properties.
4-(1-Cyclohexen-1-yl)morpholine: A similar compound where the phenyl group is replaced with a cyclohexene ring, leading to different reactivity and applications.
4-Morpholinopropane sulphonic acid: Another derivative with a sulfonic acid group, used in different industrial applications.
The uniqueness of this compound lies in its combination of the morpholine ring and the phenylbutenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64274-09-5 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
4-(1-phenylbut-1-enyl)morpholine |
InChI |
InChI=1S/C14H19NO/c1-2-6-14(13-7-4-3-5-8-13)15-9-11-16-12-10-15/h3-8H,2,9-12H2,1H3 |
InChI-Schlüssel |
RPUYWMXSNCSVJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(C1=CC=CC=C1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
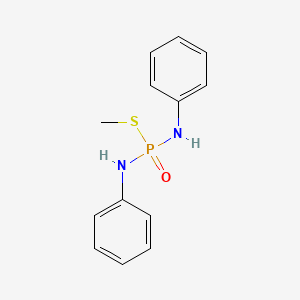
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)

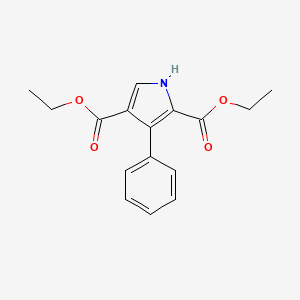
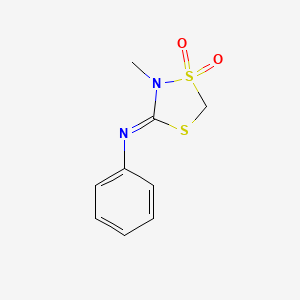
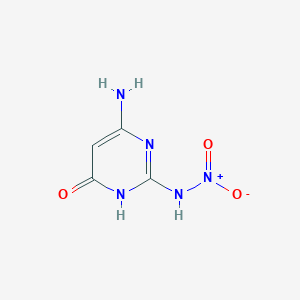

![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)

